molecular formula C15H23NO2 B14648015 1,1-Dimethyl-2-phenylpiperidin-1-ium acetate CAS No. 52608-34-1

1,1-Dimethyl-2-phenylpiperidin-1-ium acetate

Cat. No.: B14648015
CAS No.: 52608-34-1
M. Wt: 249.35 g/mol
InChI Key: ZSROGCVWKNRLKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-2-phenylpiperidin-1-ium acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and two methyl groups, along with an acetate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-phenylpiperidin-1-ium acetate typically involves the alkylation of 2-phenylpiperidine. One common method is the reaction of 2-phenylpiperidine with methyl iodide in the presence of a base such as potassium carbonate, followed by the addition of acetic acid to form the acetate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-phenylpiperidin-1-ium acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to the parent piperidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring or the phenyl group.

Scientific Research Applications

1,1-Dimethyl-2-phenylpiperidin-1-ium acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-phenylpiperidin-1-ium acetate involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the phenyl and methyl substitutions.

    2-Phenylpiperidine: Lacks the additional methyl groups.

    1-Methyl-2-phenylpiperidine: Contains only one methyl group.

Uniqueness

1,1-Dimethyl-2-phenylpiperidin-1-ium acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

CAS No.

52608-34-1

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

1,1-dimethyl-2-phenylpiperidin-1-ium;acetate

InChI

InChI=1S/C13H20N.C2H4O2/c1-14(2)11-7-6-10-13(14)12-8-4-3-5-9-12;1-2(3)4/h3-5,8-9,13H,6-7,10-11H2,1-2H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

ZSROGCVWKNRLKJ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[N+]1(CCCCC1C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.